An In-depth Technical Guide to 2-Fluoro-6-nitrobenzonitrile: Chemical Properties and Structure
An In-depth Technical Guide to 2-Fluoro-6-nitrobenzonitrile: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-6-nitrobenzonitrile is a substituted aromatic compound of significant interest in organic synthesis, particularly as a versatile intermediate in the preparation of pharmaceuticals and agrochemicals. Its chemical structure, featuring a fluorine atom, a nitro group, and a nitrile group on a benzene ring, imparts unique reactivity that makes it a valuable building block for more complex molecules.[1] This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of 2-Fluoro-6-nitrobenzonitrile, along with relevant experimental considerations.
Chemical Structure and Identification
The structural attributes of 2-Fluoro-6-nitrobenzonitrile are fundamental to its chemical behavior.
| Identifier | Value |
| IUPAC Name | 2-Fluoro-6-nitrobenzonitrile |
| CAS Number | 143306-27-8 |
| Molecular Formula | C₇H₃FN₂O₂ |
| Molecular Weight | 166.11 g/mol |
| SMILES String | N#Cc1c(F)cccc1--INVALID-LINK--[O-] |
| InChI Key | DOHMTOMVCPKOEE-UHFFFAOYSA-N |
Physicochemical Properties
A summary of the key physicochemical properties of 2-Fluoro-6-nitrobenzonitrile is presented below. It is important to note that while some data is available for the target compound, other values are derived from closely related isomers or are yet to be definitively reported in the literature.
| Property | Value | Source |
| Melting Point | 64 - 66 °C | [2] |
| Boiling Point | 302.9 °C at 760 mmHg | |
| Density | Data not available | |
| Solubility | Insoluble in water.[2] Soluble in many common organic solvents. | [2] |
| Appearance | Solid (Typical) | [2] |
Reactivity and Synthetic Applications
The reactivity of 2-Fluoro-6-nitrobenzonitrile is dominated by the interplay of its three functional groups, which activate the aromatic ring for specific transformations.
Nucleophilic Aromatic Substitution (SNAr)
The presence of the strongly electron-withdrawing nitro and nitrile groups significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). The fluorine atom, being a good leaving group, is readily displaced by a variety of nucleophiles. This makes 2-Fluoro-6-nitrobenzonitrile an excellent substrate for introducing diverse functionalities.
Key SNAr reactions include:
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Amination: Reaction with primary or secondary amines under basic conditions yields substituted aminobenzonitriles, which are precursors to various heterocyclic compounds.
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Alkoxylation/Aryloxylation: Treatment with alkoxides or phenoxides leads to the formation of aromatic ethers.
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Thiolation: Reaction with thiols or thiolates produces thioether derivatives.
Caption: Nucleophilic Aromatic Substitution (SNAr) of 2-Fluoro-6-nitrobenzonitrile.
Reduction of the Nitro Group
Another synthetically important transformation is the reduction of the nitro group to an amino group, affording 2-fluoro-6-aminobenzonitrile. This product serves as a valuable intermediate for the synthesis of a wide range of biologically active molecules and heterocyclic systems.
Common reduction methods include:
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Catalytic Hydrogenation: Using hydrogen gas in the presence of a palladium or platinum catalyst. Careful control of reaction conditions is necessary to selectively reduce the nitro group without affecting the nitrile functionality.
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Chemical Reduction: Reagents such as iron powder in acidic media (e.g., hydrochloric acid) or stannous chloride (SnCl₂) are also effective for this transformation.
Caption: Reduction of the nitro group of 2-Fluoro-6-nitrobenzonitrile.
Experimental Protocols
General Procedure for Nucleophilic Aromatic Substitution (SNAr)
A general protocol for the reaction of a nucleophile with an activated aryl fluoride, adapted from procedures for related compounds, is as follows:
Materials:
-
2-Fluoro-6-nitrobenzonitrile
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Nucleophile (e.g., amine, alkoxide, thiol)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile)
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Base (if required, e.g., K₂CO₃, Et₃N)
Procedure:
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To a solution of 2-Fluoro-6-nitrobenzonitrile in the chosen anhydrous solvent, add the nucleophile and, if necessary, a base.
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The reaction mixture is stirred at a temperature ranging from room temperature to elevated temperatures, depending on the reactivity of the nucleophile.
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The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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Upon completion, the reaction mixture is typically poured into water and extracted with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
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The crude product can be purified by techniques such as recrystallization or column chromatography.
General Procedure for the Reduction of the Nitro Group
A general protocol for the reduction of an aromatic nitro group using iron powder is as follows:
Materials:
-
2-Fluoro-6-nitrobenzonitrile
-
Iron powder
-
Ethanol or Acetic Acid
-
Hydrochloric acid (catalytic amount)
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Sodium bicarbonate or other suitable base for neutralization
Procedure:
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A mixture of 2-Fluoro-6-nitrobenzonitrile and iron powder in ethanol or acetic acid is prepared.
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A catalytic amount of hydrochloric acid is added, and the mixture is heated to reflux.
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The reaction progress is monitored by TLC or GC.
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After the reaction is complete, the mixture is cooled to room temperature and filtered to remove the iron salts.
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The filtrate is concentrated under reduced pressure.
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The residue is taken up in an organic solvent and washed with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by a brine wash.
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The organic layer is dried, filtered, and concentrated to yield the crude amino product, which can be further purified if necessary.
Spectroscopic Characterization
While specific, authenticated spectra for 2-Fluoro-6-nitrobenzonitrile are not widely published, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.
| Technique | Expected Characteristics |
| ¹H NMR | The spectrum would show complex multiplets in the aromatic region (typically δ 7.0-8.5 ppm) due to the coupling of the aromatic protons with each other and with the fluorine atom. The exact chemical shifts and coupling constants would be influenced by the electron-withdrawing effects of the nitro and nitrile groups. |
| ¹³C NMR | The spectrum would display seven distinct signals for the seven carbon atoms. The carbon attached to the nitrile group would appear in the characteristic region for nitriles (around δ 115-120 ppm). The carbons attached to the fluorine and nitro groups would show characteristic shifts and C-F coupling. The aromatic carbons would resonate in the range of δ 110-160 ppm. |
| IR Spectroscopy | The IR spectrum would exhibit characteristic absorption bands for the functional groups present: a strong, sharp peak for the nitrile (C≡N) stretch around 2230 cm⁻¹, strong asymmetric and symmetric stretching bands for the nitro (NO₂) group around 1530 cm⁻¹ and 1350 cm⁻¹, respectively, and a C-F stretching band in the region of 1250-1000 cm⁻¹. |
| Mass Spectrometry | The mass spectrum under electron ionization (EI) would be expected to show a molecular ion peak (M⁺) at m/z 166. Fragmentation would likely involve the loss of NO₂ (m/z 120), CN (m/z 140), and potentially other characteristic fragments. |
Safety and Handling
Although a specific Material Safety Data Sheet (MSDS) for 2-Fluoro-6-nitrobenzonitrile is not universally available, the safety precautions for related nitro- and fluoro-substituted aromatic compounds should be strictly followed.
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General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.[3][4]
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[3][4]
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Fire and Explosion Hazards: While not highly flammable, it may burn if involved in a fire, emitting toxic fumes. Use appropriate extinguishing media.
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Toxicology: Aromatic nitro compounds and nitriles are generally considered toxic. Harmful if swallowed, inhaled, or absorbed through the skin. May cause irritation to the skin, eyes, and respiratory tract.[5]
Biological Activity and Drug Development
Currently, there is no specific information in the public domain linking 2-Fluoro-6-nitrobenzonitrile to any particular biological signaling pathways or its direct use in drug development. However, its structural motifs are present in various biologically active molecules. As a versatile chemical intermediate, it holds potential for the synthesis of novel compounds with therapeutic applications. Its utility in creating diverse chemical libraries makes it a valuable tool for lead generation and optimization in drug discovery programs.
Conclusion
2-Fluoro-6-nitrobenzonitrile is a valuable and reactive intermediate in organic synthesis. Its key chemical transformations, primarily nucleophilic aromatic substitution and nitro group reduction, provide access to a wide array of functionalized aromatic compounds. While detailed physicochemical and spectroscopic data are not exhaustively documented, its structural similarity to other well-characterized compounds allows for reliable predictions of its properties and reactivity. Prudent handling in a laboratory setting is essential due to its potential toxicity. The synthetic versatility of 2-Fluoro-6-nitrobenzonitrile ensures its continued importance for researchers and professionals in the fields of medicinal chemistry and materials science.
